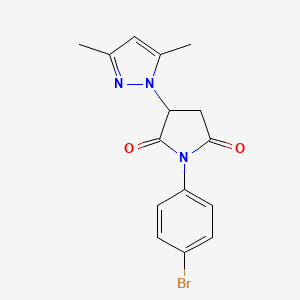
1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDP belongs to the class of pyrrolidinedione derivatives and has been found to exhibit promising pharmacological activities.
Mécanisme D'action
1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione exerts its pharmacological effects through multiple mechanisms. It has been found to inhibit the production of inflammatory cytokines and enzymes, such as COX-2 and iNOS, by suppressing the NF-κB signaling pathway. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, this compound has been found to induce apoptosis and inhibit cell proliferation in cancer cells by regulating the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. This compound also exhibits antioxidant activity by reducing lipid peroxidation and increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. This compound also exhibits low toxicity and has been found to be well-tolerated in animal studies. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. Additionally, this compound has poor stability in acidic and basic conditions, which can affect its pharmacological activity.
Orientations Futures
1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has significant potential for further research and development. Some future directions for this compound research include:
1. Investigating the potential of this compound as a therapeutic agent for neurodegenerative diseases.
2. Studying the mechanism of action of this compound in cancer cells to identify potential targets for drug development.
3. Developing novel formulations of this compound to improve its bioavailability and efficacy.
4. Investigating the potential of this compound as a diagnostic tool for cancer detection.
5. Studying the pharmacokinetics and pharmacodynamics of this compound in animal models and humans to determine its safety and efficacy.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound that exhibits significant potential for therapeutic applications. This compound has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione can be synthesized through a multistep reaction involving the condensation of 4-bromobenzaldehyde with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid followed by cyclization with ethyl acetoacetate. The final product is obtained after purification and isolation through recrystallization.
Applications De Recherche Scientifique
1-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential use as a diagnostic tool for cancer detection.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c1-9-7-10(2)19(17-9)13-8-14(20)18(15(13)21)12-5-3-11(16)4-6-12/h3-7,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKOBWNYPRDPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385681 |
Source


|
| Record name | 1-(4-bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5323-09-1 |
Source


|
| Record name | 1-(4-bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4883928.png)
![N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide](/img/structure/B4883932.png)
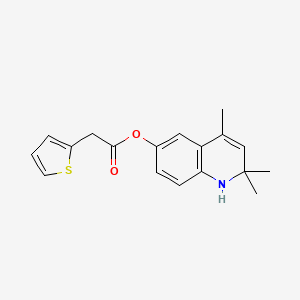
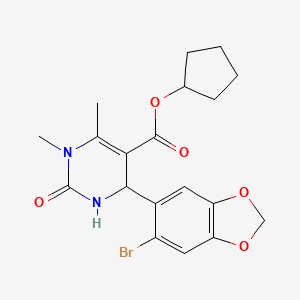
![4-({N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4883951.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4883956.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4883969.png)
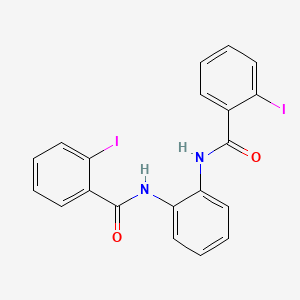
![4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(1-propyl-4-piperidinyl)benzamide](/img/structure/B4883993.png)
![{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B4884009.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4884013.png)
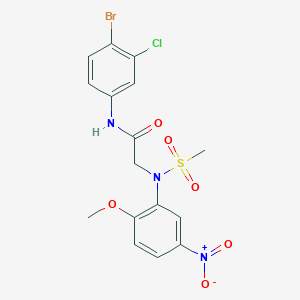
![1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B4884022.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol](/img/structure/B4884024.png)